
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine
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Overview
Description
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a methanesulfonyl group attached to the triazine ring
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine typically involves the reaction of 4-chlorophenylhydrazine with methanesulfonyl chloride, followed by cyclization with cyanogen bromide. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
The compound "5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine" belongs to a class of fluorinated 1,2,4-triazine derivatives that have garnered interest for their applications in medicinal chemistry and chemotherapy . These compounds exhibit a wide range of medicinal properties, including anti-HIV, anti-fungal, anti-cancer, anti-inflammatory, anti-microbial, and antioxidant activities . The presence of fluorine substituents can modulate the electronic, lipophilic, and steric parameters of the molecule, influencing its pharmacodynamic and pharmacokinetic properties .
Applications in Pharmaceuticals
Fluorine-substituted 1,2,4-triazine derivatives are of interest in pharmaceutical research because the replacement of hydrogen or other functional groups with fluorine atoms can significantly impact a drug's behavior within the body . Alterations affect how the drug interacts with its target and how the body processes the drug . Many studies focus on synthesizing and exploring the chemistry of fluorinated heterocyclic compounds for drug discovery .
Anti-Cancer Activity
Certain synthesized fluorine-substituted 1,2,4-triazines have demonstrated anticancer activity . For instance:
- Compound 11: Showed activity against non-small cell lung, renal, and breast cancer cells .
- Compound 13: Exhibited anticancer activity against leukemia and breast cancer cells .
- Compound 16: Showed anticancer activity against non-small cell lung cancer .
- Compound 17: Exhibited anticancer activity against breast cancer .
Sulforhodamine B (SRB) protein assays are commonly used to estimate cell viability or growth by determining GI50, TGI, and LIC50 values in the assessment of anticancer activity .
Analogous Compounds: Pyrazoles
Substituted pyrazoles, which are structurally related to triazines, are considered privileged scaffolds in medicinal chemistry . These compounds have shown biological importance and have been explored for various activities . For example, a pyrazole derivative was evaluated as an antiproliferative EGFR-TK inhibitor against tumor cell lines . Additionally, some pyrazole derivatives have demonstrated anti-inflammatory activity superior to diclofenac sodium, a standard anti-inflammatory drug .
GPR84 Antagonists
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine can be compared with other similar compounds, such as:
4-Chlorophenylmethanesulfonyl chloride: This compound shares the 4-chlorophenyl and methanesulfonyl groups but lacks the triazine ring.
Bis(4-chlorophenyl) sulfone: It contains two 4-chlorophenyl groups and a sulfone group but differs in its overall structure
Biological Activity
5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological applications, supported by relevant data and case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H8ClN3O2S
- Molecular Weight : 253.70 g/mol
- CAS Number : 69466-60-0
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl and sulfonyl precursors under controlled conditions. Various methods have been reported in the literature, focusing on optimizing yields and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects through:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenases (COX), particularly COX-2, which is implicated in inflammatory processes. Studies indicate that it possesses strong anti-inflammatory properties with IC50 values ranging from 0.1 to 0.2 µM against COX-2 .
- Anticancer Activity : Research has demonstrated that derivatives of 1,2,4-triazine can induce apoptosis in cancer cells and inhibit tumor growth by targeting pathways involved in cell proliferation and survival .
Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
Biological Activity | Effectiveness (IC50 values) | Reference |
---|---|---|
COX-2 Inhibition | 0.1 - 0.2 µM | |
Anticancer (MCF-7) | 42 µM | |
Antimicrobial | Varies | |
Antiviral | Moderate |
Case Studies
-
Anti-inflammatory Effects :
In a study evaluating the anti-inflammatory properties of various triazine derivatives, this compound was identified as one of the most potent COX-2 inhibitors. Its selectivity over COX-1 suggests a favorable safety profile for potential therapeutic applications . -
Anticancer Activity :
A series of experiments conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that compounds similar to this compound exhibited significant cytotoxic effects. The most active derivatives demonstrated IC50 values lower than traditional chemotherapeutics like chlorambucil . -
Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity against various pathogens. Results indicated varying degrees of effectiveness against bacterial strains such as Fusarium oxysporum and Aspergillus niger, highlighting its potential as a lead compound for developing new antimicrobial agents .
Properties
CAS No. |
105783-78-6 |
---|---|
Molecular Formula |
C10H8ClN3O2S |
Molecular Weight |
269.71 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-3-methylsulfonyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3O2S/c1-17(15,16)10-13-9(6-12-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3 |
InChI Key |
VUHOFYWUCQMFSA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CN=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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